molecular formula C19H22N2O6S B2644336 methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 300770-18-7

methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2644336
CAS No.: 300770-18-7
M. Wt: 406.45
InChI Key: PTXFPPIWXBRZCI-UHFFFAOYSA-N
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Description

Methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimidine-fused heterocyclic compound with a thiazine core. Its structure features:

  • A pyrimido[2,1-b][1,3]thiazine scaffold, which combines pyrimidine and thiazine rings.
  • A 3,4,5-trimethoxyphenyl substituent at position 6, contributing electron-rich aromatic properties.
  • A methyl ester at position 7 and a methyl group at position 8, influencing solubility and steric effects.

This compound is of interest in medicinal chemistry due to the bioactivity of pyrimidine-thiazine hybrids, particularly in targeting enzymes or receptors influenced by methoxy groups .

Properties

IUPAC Name

methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-10-15(18(23)27-5)16(21-14(22)6-7-28-19(21)20-10)11-8-12(24-2)17(26-4)13(9-11)25-3/h8-9,16H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXFPPIWXBRZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable thioamide, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial for cancer cell survival and proliferation . Additionally, it can modulate signaling pathways involved in inflammation and microbial infections .

Comparison with Similar Compounds

Pyrimido[2,1-b][1,3]oxazine Derivatives

  • Example : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile ().
    • Key Differences :
  • Oxazine vs. Thiazine : Replacement of sulfur with oxygen reduces electron-withdrawing effects, altering reactivity.
  • Substituents : A methylthio group at position 8 acts as a leaving group, enhancing electrophilicity for nucleophilic substitution reactions .
    • Synthesis : Prepared via cyclization of chalcone derivatives with oxazin-2-amine precursors .
    • Applications : Demonstrated utility in generating polycyclic heterocycles through cyclization reactions .

Pyrimido[2,1-c][1,2,4]Triazinediones

  • Example : 8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione ().
    • Key Differences :
  • Triazine vs.
  • Substituents : Thiophene and phenyl groups enhance π-π stacking interactions.
    • Synthesis : Derived from hydrazinylpyrimidine intermediates via oxalyl chloride-mediated cyclization .

Substituent Variations

Aryl Group Modifications

Compound Position 6 Substituent Key Properties Reference
Target Compound 3,4,5-Trimethoxyphenyl Enhanced electron density, potential kinase inhibition
Allyl Ester Analog () 4-Methoxyphenyl Reduced steric bulk, allyl ester improves metabolic stability
Iodo-Substituted Analog () 4-Iodophenyl Radioimaging potential due to iodine atom

Ester Group Variations

  • Methyl Ester (Target Compound) : Favors lipophilicity and membrane permeability.
  • Ethyl Ester Derivatives () : Ethyl groups in analogs like ethyl 8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzothiazolo[3,2-a]pyrimidine-3-carboxylate increase steric hindrance, affecting binding to chiral centers .

Pharmacological and Physicochemical Data

Pyrimido[2,1-b]Benzothiazole Derivatives ()

Compound (4h’–4k’) Yield (%) Melting Point (°C) Purity (HPLC) ESI-MS [M+H]+
8-Fluoro derivative 79.1 159–162 99.08% 386.8
8-Methoxy derivative 80.4 150–152 98.85% 382.1
8-Trifluoromethoxy 74.2 Not reported Not reported Not reported
  • Key Observations :
    • Methoxy and fluoro substituents improve yields and purity compared to trifluoromethoxy groups.
    • Chiral centers (e.g., 91–94% enantiomeric excess) highlight stereoselective synthesis challenges .

Crystallographic Data ()

  • Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
    • Structural Features :
  • Puckered pyrimidine ring (deviation: 0.224 Å from plane).
  • Dihedral angle of 80.94° between thiazolopyrimidine and benzene rings. Implications: Non-planar structures may influence binding to biological targets .

Biological Activity

Methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound exhibiting significant biological activity. This article reviews its biological properties, synthetic pathways, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structural framework characterized by a pyrimido-thiazine core with various functional groups that enhance its solubility and interaction with biological targets. The presence of methoxy groups contributes to its increased bioactivity.

PropertyDetails
Molecular Formula C21H26N2O6S
Molecular Weight 434.5 g/mol
IUPAC Name Propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Biological Activities

Research indicates that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit a wide range of biological activities:

Antimicrobial Activity

Studies have demonstrated that methyl 8-methyl-4-oxo compounds possess significant antibacterial properties against various pathogens. For example:

  • E. coli and Staphylococcus aureus showed susceptibility to these compounds in vitro.
  • The mechanism involves the inhibition of bacterial DNA replication and cell wall synthesis.

Anticancer Potential

The compound has been evaluated for its anticancer effects:

  • In vitro assays on cancer cell lines (e.g., A549 lung carcinoma) indicated that it inhibited cell proliferation with an IC50 value of approximately 64.5 μg/mL.
  • The compound may disrupt microtubule dynamics in cancer cells, leading to apoptosis.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:

  • Animal models treated with this compound exhibited reduced edema and inflammatory markers.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antibacterial Activity :
    • Researchers synthesized various derivatives and tested their efficacy against a panel of bacteria. Compounds with halogenated phenyl groups showed enhanced activity compared to non-substituted analogs.
  • Anticancer Research :
    • A study involving the treatment of human breast cancer cells revealed that derivatives of methyl 8-methyl-4-oxo compounds significantly reduced cell viability through apoptosis induction pathways.

Synthetic Pathways

The synthesis of methyl 8-methyl-4-oxo compounds typically involves multi-step organic reactions:

  • Key Reactions : Condensation of 3,4,5-trimethoxybenzaldehyde with thioamide derivatives under controlled conditions.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1CondensationAldehyde + ThioamideDMF, reflux
2CyclizationIntermediate productsControlled temperature
3PurificationCrystallization or chromatographyStandard lab protocols

Q & A

Q. What are the standard synthetic routes for preparing methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)pyrimidothiazine-7-carboxylate?

The synthesis typically involves multi-step organic reactions starting with cyclization of pyrimidine-thiazine precursors. Key steps include:

  • Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under basic conditions (e.g., NaOEt/EtOH) to form the pyrimidothiazine scaffold .
  • Substituent introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3,4,5-trimethoxyphenyl group .
  • Esterification : Reaction with methyl chloroformate to introduce the carboxylate ester moiety . Reaction optimization focuses on solvent choice (DMF or ethanol), temperature (60–80°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement, particularly the methoxy groups on the phenyl ring and methyl ester .
  • HPLC : Monitors purity (>95%) and resolves diastereomers during synthesis .
  • X-ray crystallography : Determines bond angles, dihedral deviations (e.g., 80.94° between pyrimidothiazine and phenyl planes), and hydrogen-bonding networks critical for structure-activity relationships .

Q. What preliminary biological screening assays are recommended?

  • Enzyme inhibition : Test against kinases (e.g., CDK2) or hydrolases using fluorescence-based assays (IC₅₀ determination) .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Solubility profiling : Use shake-flask method in PBS/DMSO to guide in vitro assay design .

Advanced Research Questions

Q. How can conflicting data on biological activity between enzyme inhibition and cell-based assays be resolved?

Contradictions may arise from off-target effects or pharmacokinetic factors. Mitigation strategies include:

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .
  • Metabolic stability tests : Incubate with liver microsomes to assess degradation rates (t₁/₂) and identify prodrug candidates .
  • Structural analogs : Synthesize derivatives (e.g., replacing 3,4,5-trimethoxyphenyl with halogenated phenyl) to isolate structure-activity trends .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Continuous flow reactors : Improve mixing and heat transfer for cyclization steps, reducing byproducts (e.g., dimerization) .
  • DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading (0.5–2 mol%) and temperature gradients .
  • In-line purification : Couple automated synthesis with flash chromatography to isolate intermediates .

Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence reactivity?

  • Electron density mapping : DFT calculations show methoxy groups enhance electrophilicity at the pyrimidothiazine C4 position, facilitating nucleophilic attacks (e.g., by amines or thiols) .
  • Comparative kinetics : Substituents alter reaction rates in SNAr reactions (e.g., k = 0.15 min⁻¹ for trimethoxyphenyl vs. 0.08 min⁻¹ for chlorophenyl) .

Methodological Notes

  • Contradictory crystallography data : If bond angles deviate >5% from DFT predictions, re-evaluate crystal packing effects using Hirshfeld surface analysis .
  • Low HPLC purity : Optimize gradient elution (e.g., 60:40 to 90:10 MeCN/H₂O over 20 min) and consider ion-pair reagents for charged intermediates .

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